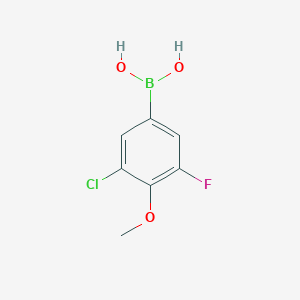

3-Chloro-5-fluoro-4-methoxyphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3-chloro-5-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIMNBNEOUYRII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901235348 | |

| Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451392-04-3 | |

| Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(3-Chloro-5-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901235348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

The key starting material is often a halogenated anisole, such as 4-bromo-2-chloroanisole or 3-chloro-1-fluoro-2-substituted benzene, which can be commercially sourced or synthesized via selective halogenation.

Directed Lithiation and Boronation

- Under an inert nitrogen atmosphere, the halogenated anisole is dissolved in anhydrous tetrahydrofuran (THF) and cooled to approximately -78 °C.

- A strong base such as n-butyllithium (2.6 N in hexanes) is slowly added to generate the aryllithium intermediate via halogen-lithium exchange.

- After stirring for several hours at low temperature, a boron electrophile such as triisopropyl borate or trimethyl borate is added dropwise.

- The reaction mixture is allowed to warm slowly to room temperature and stirred for an extended period (e.g., 12 hours) to complete the boronation.

Work-Up and Isolation

- The reaction mixture is quenched with dilute acid (e.g., 1N HCl) to protonate the boronate intermediate and liberate the boronic acid.

- Organic extraction with solvents like ethyl acetate is performed to separate the product.

- Solvent removal under reduced pressure using a rotary evaporator at mild temperatures (~35 °C) is conducted.

- The crude product is rinsed with n-hexane at room temperature for several hours to purify the boronic acid.

- Final isolation yields the target this compound as a solid, typically with yields ranging from 70% to 80%.

Representative Experimental Data

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Lithiation with n-BuLi | -78 °C, 3 hours, inert N2 atmosphere | - | - | Formation of aryllithium intermediate |

| Boronation with triisopropyl borate | Addition at -78 °C, warming to RT, 12 h stirring | - | - | Formation of boronate ester intermediate |

| Acidic quench and extraction | 1N HCl, pH 5-6, ethyl acetate extraction | - | - | Protonation and extraction of product |

| Solvent removal and rinsing | Rotary evaporator at 35 °C, hexane rinse 3 h | 70-78 | >98% | Purified this compound |

Key Research Findings and Optimization Notes

- Reaction Atmosphere: The entire lithiation and boronation sequence requires an inert atmosphere (nitrogen or argon) to prevent side reactions with moisture or oxygen, which degrade yield and purity.

- Temperature Control: Strict temperature control at -78 °C during lithiation is critical to avoid side reactions and ensure selective lithiation at the desired position on the aromatic ring.

- Choice of Boron Reagent: Triisopropyl borate and trimethyl borate are commonly used; triisopropyl borate often provides better yields and easier handling due to its lower volatility.

- Purification: Post-reaction rinsing with n-hexane effectively removes impurities and residual solvents, enhancing product purity without complex chromatographic steps.

- Yield and Scalability: The described method allows for gram to kilogram scale synthesis with yields consistently around 70-78%, suitable for industrial applications.

Comparative Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Starting Material | Halogenated anisole derivatives (e.g., 4-bromo-2-chloroanisole) | Readily available, stable | Requires selective halogenation |

| Lithiation Reagent | n-Butyllithium or lithium diisopropylamide | High regioselectivity | Requires low temperature and inert atmosphere |

| Boron Electrophile | Triisopropyl borate or trimethyl borate | Good yields, easy to handle | Sensitive to moisture |

| Reaction Conditions | -78 °C, inert atmosphere, slow addition | High selectivity and yield | Requires cryogenic setup |

| Work-up | Acid quench, organic extraction, solvent evaporation | Simple, scalable | Requires careful pH control |

| Purification | Hexane rinsing | Efficient impurity removal | Time-consuming (3 h rinse) |

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-5-fluoro-4-methoxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products Formed

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

Phenols: Formed via oxidation of the boronic acid group

Substituted Derivatives: Formed via nucleophilic substitution reactions

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Chloro-5-fluoro-4-methoxyphenylboronic acid serves as a crucial building block in organic synthesis. It is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds essential for constructing complex organic molecules. This reaction is characterized by its mild conditions and compatibility with various functional groups, making it a preferred method in synthetic chemistry.

Biological Applications

Enzyme Inhibition : The compound has shown promise in inhibiting various enzymes, particularly those implicated in cancer progression and metabolic disorders. Its structural characteristics allow it to interact effectively with serine proteases and kinases, potentially leading to new therapeutic agents.

Receptor Binding : Studies indicate that this compound can bind to specific receptors, influencing cellular signaling pathways critical in cancer and other diseases. This binding can modulate enzymatic activity or alter receptor signaling pathways, providing a mechanism for its biological effects.

Antiproliferative Activity : Preliminary studies have demonstrated that this compound exhibits significant antiproliferative effects against several human cancer cell lines, including HCT116 colon carcinoma cells. The cytotoxicity observed indicates its potential as a lead structure for developing new anticancer agents.

Study on Cancer Cell Lines

A notable study evaluated the antiproliferative effects of various boronic acids, including this compound, on human cancer cell lines such as KB and HT-29. The results indicated significant growth inhibition, suggesting that this compound could serve as a promising candidate for anticancer drug development.

Mechanistic Insights

Research has revealed that compounds like this compound can induce conformational changes in target proteins through an "induced-fit" mechanism. This was particularly noted in studies involving bromodomain-containing proteins where binding led to critical structural rearrangements necessary for their function.

Wirkmechanismus

The mechanism of action of 3-Chloro-5-fluoro-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Structural and Functional Group Variations

a) 3-Chloro-5-fluorobenzeneboronic Acid (C₆H₅BClFO₂)

- Key Differences : Lacks the methoxy group at position 4.

- This simpler structure is more cost-effective (Thermo Scientific lists it under MFCD06801741) and widely used in intermediate synthesis .

b) 5-Chloro-2-methoxyphenylboronic Acid (C₇H₇BClO₃)

- Key Differences : Methoxy at position 2 instead of 4; fluorine is absent.

- TCI Chemicals offers this at ¥2,900.00/5g, indicating lower complexity .

c) (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic Acid (C₈H₇BClFO₄)

- Key Differences : Methoxycarbonyl (ester) substituent at position 5.

- Impact : The electron-withdrawing ester group decreases electron density at the boron center, possibly reducing reactivity in couplings. Priced at $500/250mg (Aaron Chemicals), its niche applications may relate to directed ortho-metalation .

d) 3-Chloro-5-fluoro-4-(methoxymethoxy)phenylboronic Acid (C₈H₈BClFO₄)

- Key Differences : Methoxymethoxy group at position 4.

- Impact: The bulkier substituent may enhance solubility in non-polar solvents but complicate purification. Alfa Chemistry offers this variant, though pricing is undisclosed .

Electronic and Steric Effects

- Electron-Donating Groups (e.g., 4-OCH₃) : Enhance boronic acid reactivity in Suzuki couplings by increasing electron density at the boron center, facilitating transmetalation .

- Electron-Withdrawing Groups (e.g., 5-F, 3-Cl) : Improve stability against protodeboronation but may require harsher reaction conditions .

- Steric Considerations : Ortho-substituents (e.g., 2-OCH₃ in 5-Chloro-2-methoxyphenylboronic acid) hinder catalyst access, reducing coupling efficiency compared to para-substituted analogs .

Physical Properties and Stability

Biologische Aktivität

3-Chloro-5-fluoro-4-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry, particularly for targeting enzymes and receptors.

The biological activity of this compound primarily stems from its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate enzymatic activity or alter receptor signaling pathways. Specifically, the compound may act as an inhibitor by binding to the active sites of target proteins, thereby preventing substrate access or altering conformational states essential for function .

Biological Applications

- Enzyme Inhibition : The compound has been explored for its potential to inhibit various enzymes, particularly those involved in cancer progression and metabolic disorders. For instance, its structural features allow it to interact effectively with serine proteases and kinases.

- Receptor Binding : Studies indicate that this compound can bind to specific receptors, influencing cellular signaling pathways that are crucial in cancer and other diseases .

- Antiproliferative Activity : Preliminary studies have shown that this compound exhibits antiproliferative effects against several human cancer cell lines. For example, it has demonstrated cytotoxicity towards HCT116 colon carcinoma cells, indicating its potential as a therapeutic agent .

Case Studies

- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of various boronic acids, including this compound, on different human cancer cell lines such as KB and HT-29. The results indicated significant growth inhibition, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

- Mechanistic Insights : Research has shown that compounds like this compound can induce conformational changes in target proteins through an "induced-fit" mechanism. This was observed in studies involving bromodomain-containing proteins where binding led to structural rearrangements critical for their function .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 10.5 | Inhibition of cell cycle progression |

| KB | 8.7 | Induction of apoptosis |

| HT-29 | 12.0 | Disruption of metabolic pathways |

*IC50 values represent the concentration required to inhibit cell growth by 50% compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-5-fluoro-4-methoxyphenylboronic acid, and how do substituent positions influence reaction efficiency?

- Methodology : The synthesis typically involves halogenation and methoxylation of a phenylboronic acid precursor. For example, chlorination/fluorination can be achieved via electrophilic substitution, while methoxy groups are introduced using Ullmann coupling or nucleophilic aromatic substitution. Substituent positions (e.g., chloro at C3, fluoro at C5) may sterically hinder cross-coupling reactions, requiring optimized conditions (e.g., higher temperatures or stronger bases) .

- Key Considerations : Monitor regioselectivity using NMR (¹H/¹³C) and LC-MS to confirm substitution patterns. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) is critical due to potential byproducts from incomplete halogenation .

Q. How can researchers characterize the purity and stability of this compound under laboratory conditions?

- Methodology :

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times against commercial standards (e.g., >95% purity thresholds as in ).

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and track boronic acid decomposition via FT-IR (loss of B-O bonds at ~1340 cm⁻¹). Store under inert gas (argon) at -20°C to minimize hydrolysis .

Q. What are the primary applications of this compound in Suzuki-Miyaura coupling reactions?

- Methodology : This boronic acid is used to synthesize biaryl ethers or heterocycles. For example, coupling with 5-bromo-2-methoxypyridine (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) yields fluorescent intermediates for drug discovery .

- Optimization : Vary ligands (e.g., SPhos vs. XPhos) to improve yields when steric bulk from the chloro/fluoro substituents slows transmetallation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) and the methoxy group affect the reactivity of this boronic acid in cross-coupling reactions?

- Mechanistic Insight : The chloro and fluoro groups decrease electron density at the boron center, slowing oxidative addition but increasing stability against protodeboronation. The methoxy group at C4 enhances solubility in polar solvents (e.g., DMSO), facilitating homogeneous reactions.

- Experimental Design : Compare coupling efficiency with analogs lacking methoxy (e.g., 3-chloro-5-fluorophenylboronic acid) using kinetic studies (GC-MS monitoring). DFT calculations (e.g., Gaussian) can model charge distribution .

Q. What strategies resolve low yields in couplings involving sterically hindered partners (e.g., ortho-substituted aryl halides)?

- Solutions :

- Use microwave-assisted synthesis (120°C, 30 min) to overcome kinetic barriers.

- Switch to bulky ligands (e.g., DavePhos) or pre-catalysts (Pd-Ad2nBuP Cl) to stabilize the transition state .

Q. How can researchers mitigate protodeboronation during storage or reaction?

- Preventive Measures :

- Add stabilizing agents (e.g., 1,4-dioxane or glycerol) to aqueous solutions.

- Avoid prolonged exposure to acidic conditions (pH >7 preferred).

Q. What analytical techniques differentiate between anhydride impurities and the target boronic acid?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.